molecular formula C5H7BF5K B2960086 Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate CAS No. 2416056-32-9

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate

Cat. No. B2960086
CAS RN: 2416056-32-9
M. Wt: 212.01
InChI Key: WXSRQWYFCSKBAE-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C5H6BF5K . It has a molecular weight of 211 . The compound is also known by its Chemical Abstracts Service (CAS) number 2416056-32-9 .


Molecular Structure Analysis

The InChI code for Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is 1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

  • Synthesis of 1-aryl-2,2-difluoro-enolethers and 2,2-difluoro-1-aryl-ketones : Potassium trifluoroborate enol ether reagent has been prepared and used for the incorporation of 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling reactions (Katz, Lapointe, & Dinsmore, 2009).
  • Suzuki Cross-Coupling Reactions : The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates is efficient and yields stable trifluoroborates that can be stored indefinitely (Molander & Rivero, 2002).

Improved Synthesis Techniques

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An enhanced synthesis method for potassium (trifluoromethyl)trifluoroborate has been developed, offering a more efficient and scalable process (Molander & Hoag, 2003).

Chemical Transformation and Functional Group Tolerance

  • Hydrogenation to Produce β-Trifluoromethylstyrenes : A Pd-catalyzed hydrogenation method can selectively produce either the (Z)- or (E)-isomer of vinylborate, useful in synthesizing β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
  • Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate is introduced as a stable CF(3) nucleophile source for copper-catalyzed trifluoromethylation reactions, demonstrating the versatility and stability of potassium trifluoroborate derivatives (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Oxidation and Amination Reactions

  • Oxidation of Hydroxyl-Substituted Organotrifluoroborates : Potassium organotrifluoroborates containing hydroxyl groups can be oxidized with complete retention of the trifluoroborate moiety, demonstrating the reactivity and applicability of these compounds (Molander & Petrillo, 2006).
  • Copper-Catalyzed Amination of Potassium Aryl Trifluoroborates : Potassium aryl trifluoroborates can be converted into aryl amines using a catalytic amount of CuSO4·5H2O, further highlighting the chemical versatility of these compounds (Liesen et al., 2012).

Novel Applications and Characterizations

  • Novel Dimeric o-Carboranyl Triarylborane : The research on dimeric o-carboranyl triarylborane, including its interaction with fluoride ions, expands the understanding of potassium trifluoroborate derivatives (Choi et al., 2016).
  • Metal-Free Ring-Opening of Epoxides : The ring-opening of epoxides with potassium trifluoroborates under metal-free conditions is regioselective, indicating the potential for more environmentally friendly chemical processes (Roscales & Csákÿ, 2014).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRQWYFCSKBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate

CAS RN

2416056-32-9
Record name potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide
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